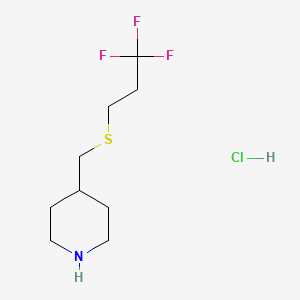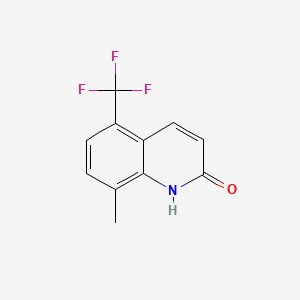
2,7-Dichloro-8-methoxyquinoline
Vue d'ensemble
Description
2,7-Dichloro-8-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methoxy groups in the quinoline ring enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-8-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method is the reaction of 2,7-dichloroquinoline with methanol in the presence of a base, such as sodium methoxide, under reflux conditions . This reaction results in the substitution of a hydrogen atom with a methoxy group at the 8th position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dichloro-8-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinolines with various functional groups.
- Fused ring systems with enhanced biological activities.
Applications De Recherche Scientifique
2,7-Dichloro-8-methoxyquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,7-Dichloro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signaling pathways and cellular responses .
Comparaison Avec Des Composés Similaires
2,7-Dichloroquinoline: Lacks the methoxy group, resulting in different reactivity and biological properties.
8-Methoxyquinoline: Lacks the chlorine atoms, which affects its chemical behavior and applications.
5,7-Dichloro-8-hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different biological activities.
Uniqueness: 2,7-Dichloro-8-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and industrial processes.
Propriétés
IUPAC Name |
2,7-dichloro-8-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-10-7(11)4-2-6-3-5-8(12)13-9(6)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKKTMLEWXMKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B8224247.png)
![2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol](/img/structure/B8224260.png)

![4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8224270.png)





![(5Z)-5-[(7-chloro-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B8224339.png)
![1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea](/img/structure/B8224346.png)
